molecular formula C8H10N4OS B8378371 2-Morpholino-4-amino-5-cyanothiazole

2-Morpholino-4-amino-5-cyanothiazole

Cat. No.: B8378371
M. Wt: 210.26 g/mol
InChI Key: UIYOZICJTFXJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholino-4-amino-5-cyanothiazole is a high-value chemical scaffold designed for advanced research and development, particularly in the field of medicinal chemistry. This multifunctional compound integrates several privileged structural motifs: the 2-aminothiazole core is a cornerstone in drug discovery, known for its diverse pharmacological potential, while the morpholino ring and cyano group enhance its utility as a versatile building block for synthesizing complex heterocyclic systems . Its primary research value lies in the design and synthesis of new small molecule candidates. The 2-aminothiazole moiety is a recognized pharmacophore in developing inhibitors for various enzymatic targets . For instance, structurally similar aminothiazole derivatives have been explored as potent inhibitors of phosphodiesterase type 5 (PDE5), with the amide functionality acting as a key pharmacophoric feature that forms essential hydrogen bonds within the enzyme's active site, comparable to established drugs . Furthermore, the thiopyrano[4,3-d]pyrimidine derivatives, which share conceptual synthetic ancestry with thiazole-based compounds, have demonstrated significant cytotoxicity against a range of human cancer cell lines, including A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancers, by targeting the PI3K/AKT/mTOR signaling pathway—a critical intracellular cascade frequently activated in various cancers . The compound's mechanism of action in specific research contexts is typically derived from its role as a precursor or its integration into larger, more complex molecules. Once incorporated into a target structure, it can contribute to potent biological activity by enabling key interactions with target proteins, such as hydrogen bonding with residues like GLN-817 via its amino and morpholino groups, and hydrophobic interactions within enzyme pockets . Researchers will find this reagent particularly useful for constructing novel molecular entities aimed at oncology, virology, and antimicrobial research, where targeting essential genes or pathways is paramount . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

4-amino-2-morpholin-4-yl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C8H10N4OS/c9-5-6-7(10)11-8(14-6)12-1-3-13-4-2-12/h1-4,10H2

InChI Key

UIYOZICJTFXJEZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C#N)N

Origin of Product

United States

Scientific Research Applications

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of 2-morpholino-4-amino-5-cyanothiazole exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values that demonstrate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships .
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of key enzymes involved in bacterial cell wall synthesis, such as MurA. This makes it a candidate for developing new antibacterial agents targeting resistant strains .

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

Study Focus Objective Findings Reference Year
Antimicrobial ActivityEvaluate efficacy against bacteriaSignificant inhibitory effects observed; MIC values of 32 µg/mL (S. aureus) and 64 µg/mL (E. coli)2024
Anticancer ActivityAssess cytotoxic effects on MCF-7 breast cancer cellsDose-dependent decrease in cell viability; IC50 = 15 µM after 48 hours2023
Enzyme InhibitionInvestigate MurA enzyme inhibitionCompound demonstrated inhibition of MurA, suggesting potential for antibacterial development2022

Chemical Reactions Analysis

Reactivity of the Cyano Group at Position 5

The cyano group at position 5 participates in hydrolysis and nucleophilic substitution reactions:

Key Reactions:

  • Acid-Catalyzed Hydrolysis :
    The cyano group undergoes hydrolysis in acidic ethanol to yield a carboxylic acid derivative. For example, treatment with ethanolic HCl converts the cyano group (-CN) to a carboxylic acid (-COOH) via intermediate amide formation .

    Example :
    5 CNHCl EtOH5 COOH\text{5 CN}\xrightarrow{\text{HCl EtOH}}\text{5 COOH}

  • Reduction to Amine :
    Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the cyano group to a primary amine (-CH₂NH₂) .

    Example :
    5 CNH2/Pd5 CH2NH2\text{5 CN}\xrightarrow{\text{H}_2/\text{Pd}}\text{5 CH}_2\text{NH}_2

Reactions of the 4-Amino Group

The primary amino group at position 4 exhibits nucleophilic character:

Key Reactions:

  • Acylation :
    Reacts with acyl chlorides (e.g., acetyl chloride) to form acetamide derivatives .

    Example :
    4 NH2+CH3COCl4 NHCOCH3\text{4 NH}_2+\text{CH}_3\text{COCl}\rightarrow \text{4 NHCOCH}_3

  • Schiff Base Formation :
    Condenses with aldehydes (e.g., benzaldehyde) to yield imines under mild acidic conditions .

    Example :
    4 NH2+PhCHO4 N CHPh\text{4 NH}_2+\text{PhCHO}\rightarrow \text{4 N CHPh}

Reactivity of the Morpholino Substituent at Position 2

The morpholino group (a saturated six-membered ring with one oxygen and one nitrogen atom) influences electronic properties but is typically inert under mild conditions. Notable reactions include:

Key Reactions:

  • Quaternization :
    Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under anhydrous conditions .

    Example :
    Morpholino N+CH3IMorpholino N+CH3I\text{Morpholino N}+\text{CH}_3\text{I}\rightarrow \text{Morpholino N}^+\text{CH}_3\cdot \text{I}^-

Electrophilic Substitution on the Thiazole Ring

Electrophilic substitution is directed by the electron-donating amino and morpholino groups:

Key Reactions:

  • Nitration :
    Occurs preferentially at position 5 (para to the morpholino group) under mixed acid (HNO₃/H₂SO₄) conditions .

    Example :
    ThiazoleHNO3/H2SO45 NO2 derivative\text{Thiazole}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{5 NO}_2\text{ derivative}

Nucleophilic Substitution Reactions

The cyano group can act as a leaving group under specific conditions:

Key Reactions:

  • Halogenation :
    Bromine (Br₂) or CuBr₂ in acetonitrile replaces the cyano group with bromine at position 5 .

    Example :
    5 CNBr2/DMF5 Br\text{5 CN}\xrightarrow{\text{Br}_2/\text{DMF}}\text{5 Br}

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Key References
Cyano hydrolysisHCl/EtOH, 60–80°C5-Carboxylic acid
Cyano reductionH₂/Pd, RT5-Amine
Amino acylationAcetyl chloride, NEt₃4-Acetamide
Morpholino quaternizationCH₃I, anhydrous DCMQuaternary ammonium salt
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro derivative

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Morpholin-4-yl-benzothiazole (C₁₁H₁₂N₂OS)
  • Structure : Benzothiazole core with a morpholine substituent at position 2.
  • Key Differences: Lacks the 4-amino and 5-cyano groups present in the target compound.
  • Spectral Data : FTIR peaks at 1540 cm⁻¹ (C=N stretch) and 168.20 ppm in ¹³C NMR (carbonyl resonance) highlight electronic differences due to substituent absence .
(4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone
  • Structure: Thiazole with a 4-methyl group, 2-anilino substituent, and a 5-(4-chlorophenyl)methanone group.
  • Key Differences: The 5-position is occupied by a ketone-linked chlorophenyl group instead of a cyano group. This substitution may enhance π-π stacking interactions in biological targets but reduce electrophilicity compared to the cyano group.
  • Biological Relevance : Demonstrated antitumor activity, emphasizing the role of thiazole derivatives in drug discovery .
2-Amino-4-phenyl-5-rhodanothiazole
  • Structure: Thiazole with 2-amino, 4-phenyl, and 5-rhodanothio (SCN) groups.
  • Key Differences: The 5-rhodanothio group introduces sulfur-based reactivity, contrasting with the cyano group’s electron-withdrawing nature. This difference may influence metabolic stability and redox interactions .

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Features (IR/NMR) Bioactivity Notes
2-Morpholino-4-amino-5-cyanothiazole Data not provided Anticipated: C≡N stretch (~2200 cm⁻¹), NH₂ bands (~3300 cm⁻¹) Hypothesized kinase inhibition
2-Morpholin-4-yl-benzothiazole Not reported ¹H NMR (CDCl₃): δ 3.63 (t, 4H, morpholine), 7.61 (t, 2H, aromatic) Not explicitly stated
Compound 13 >350 IR: N-H stretches (~3300 cm⁻¹), C=O (1680 cm⁻¹) Synthetic intermediate

Q & A

Q. What are the optimal synthetic routes for 2-Morpholino-4-amino-5-cyanothiazole, and how can reaction conditions be systematically optimized?

The synthesis of thiazole derivatives often involves cyclization reactions or functional group modifications. For example, refluxing precursors in polar aprotic solvents like DMSO under inert atmospheres (e.g., nitrogen) can improve yields . Key parameters to optimize include:

  • Reagent stoichiometry : Excess morpholine or cyanating agents (e.g., cyanogen bromide) may enhance substitution at the 5-position.
  • Temperature : Controlled heating (80–120°C) minimizes side reactions like hydrolysis of the nitrile group.
  • Catalysts : Use of anhydrous potassium carbonate or triethylamine can accelerate nucleophilic substitutions .
    Validate purity via HPLC or TLC, and confirm structural integrity using IR (C≡N stretch ~2200 cm⁻¹) and ¹H/¹³C NMR (morpholine protons at δ 2.5–3.5 ppm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

A multi-technique approach is critical:

  • Spectroscopy :
    • IR : Identify functional groups (e.g., C≡N, NH₂).
    • NMR : Assign proton environments (e.g., aromatic thiazole protons vs. morpholine methylenes).
    • MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve bond lengths and angles, particularly the planarity of the thiazole ring and torsion angles of the morpholine substituent .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reactive sites for further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antifungal vs. inert behavior) may arise from:

  • Structural variations : Subtle changes in substituents (e.g., electron-withdrawing groups at the 4-position) alter binding affinity. Compare analogs from controlled synthetic batches .
  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines (eukaryotic vs. prokaryotic) impact results. Standardize protocols using reference compounds like fluconazole for antifungal studies .
  • Metabolic stability : Assess degradation products via LC-MS to rule out false negatives from compound instability .

Q. What strategies are effective for elucidating the mechanism of action of this compound in kinase inhibition studies?

  • Kinase profiling : Use panels (e.g., KinomeScan) to identify off-target effects and selectivity.
  • Docking studies : Model interactions using software like AutoDock Vina. For example, the morpholino group may hydrogen-bond to ATP-binding pockets, while the nitrile engages in hydrophobic interactions .
  • Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to determine competitive/non-competitive inhibition .
  • Mutagenesis : Validate binding residues (e.g., gatekeeper mutations in kinases) to confirm critical interactions .

Q. How can researchers address discrepancies in spectroscopic data during structural validation?

Unexpected peaks or shifts may arise from:

  • Tautomerism : The 4-amino group may tautomerize, altering NMR chemical shifts. Use variable-temperature NMR to detect equilibrium states .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts.
  • Impurities : Recrystallize from ethanol/water mixtures and re-analyze via elemental analysis (C, H, N) to ensure stoichiometric purity .

Methodological Guidance

Q. What are best practices for designing derivatives of this compound to enhance solubility without compromising activity?

  • Functional group additions : Introduce sulfonate or PEG groups at the morpholino nitrogen to improve aqueous solubility .
  • Prodrug strategies : Mask the nitrile as a phosphate ester for gradual hydrolysis in vivo.
  • Co-crystallization : Screen with cyclodextrins or lipids to formulate stable complexes .
  • LogP optimization : Use computational tools (e.g., MarvinSuite) to balance hydrophilicity and membrane permeability .

Q. How should stability studies be conducted for this compound under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and monitor via UV-Vis or LC-MS.
  • Light sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light.
  • Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .

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